Cas no 2171922-89-5 (2-methyl-5-(5-methyl-1H-indazol-4-yl)aniline)

2-Methyl-5-(5-methyl-1H-indazol-4-yl)aniline is a specialized aromatic amine compound featuring a methyl-substituted indazole core linked to a methylated aniline moiety. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its indazole-aniline hybrid framework is particularly useful in the development of bioactive molecules, including kinase inhibitors and receptor modulators. The compound's stability and reactivity allow for selective functionalization, facilitating diverse derivatization pathways. High purity grades are available to ensure consistency in research and industrial applications. Its well-defined structure also supports computational modeling and structure-activity relationship (SAR) studies in drug discovery.
2-methyl-5-(5-methyl-1H-indazol-4-yl)aniline structure
2171922-89-5 structure
Product name:2-methyl-5-(5-methyl-1H-indazol-4-yl)aniline
CAS No:2171922-89-5
MF:C15H15N3
Molecular Weight:237.299702882767
CID:6109266
PubChem ID:165565995

2-methyl-5-(5-methyl-1H-indazol-4-yl)aniline 化学的及び物理的性質

名前と識別子

    • 2-methyl-5-(5-methyl-1H-indazol-4-yl)aniline
    • EN300-1586302
    • 2171922-89-5
    • インチ: 1S/C15H15N3/c1-9-3-5-11(7-13(9)16)15-10(2)4-6-14-12(15)8-17-18-14/h3-8H,16H2,1-2H3,(H,17,18)
    • InChIKey: SJDACCPFRHNCDR-UHFFFAOYSA-N
    • SMILES: N1C2C=CC(C)=C(C3C=CC(C)=C(C=3)N)C=2C=N1

計算された属性

  • 精确分子量: 237.126597491g/mol
  • 同位素质量: 237.126597491g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 2
  • 重原子数量: 18
  • 回転可能化学結合数: 1
  • 複雑さ: 294
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 54.7Ų
  • XLogP3: 3.2

2-methyl-5-(5-methyl-1H-indazol-4-yl)aniline Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1586302-1.0g
2-methyl-5-(5-methyl-1H-indazol-4-yl)aniline
2171922-89-5
1g
$1229.0 2023-06-04
Enamine
EN300-1586302-2.5g
2-methyl-5-(5-methyl-1H-indazol-4-yl)aniline
2171922-89-5
2.5g
$2408.0 2023-06-04
Enamine
EN300-1586302-10.0g
2-methyl-5-(5-methyl-1H-indazol-4-yl)aniline
2171922-89-5
10g
$5283.0 2023-06-04
Enamine
EN300-1586302-0.5g
2-methyl-5-(5-methyl-1H-indazol-4-yl)aniline
2171922-89-5
0.5g
$1180.0 2023-06-04
Enamine
EN300-1586302-250mg
2-methyl-5-(5-methyl-1H-indazol-4-yl)aniline
2171922-89-5
250mg
$1131.0 2023-09-24
Enamine
EN300-1586302-5000mg
2-methyl-5-(5-methyl-1H-indazol-4-yl)aniline
2171922-89-5
5000mg
$3562.0 2023-09-24
Enamine
EN300-1586302-0.1g
2-methyl-5-(5-methyl-1H-indazol-4-yl)aniline
2171922-89-5
0.1g
$1081.0 2023-06-04
Enamine
EN300-1586302-0.25g
2-methyl-5-(5-methyl-1H-indazol-4-yl)aniline
2171922-89-5
0.25g
$1131.0 2023-06-04
Enamine
EN300-1586302-1000mg
2-methyl-5-(5-methyl-1H-indazol-4-yl)aniline
2171922-89-5
1000mg
$1229.0 2023-09-24
Enamine
EN300-1586302-10000mg
2-methyl-5-(5-methyl-1H-indazol-4-yl)aniline
2171922-89-5
10000mg
$5283.0 2023-09-24

2-methyl-5-(5-methyl-1H-indazol-4-yl)aniline 関連文献

2-methyl-5-(5-methyl-1H-indazol-4-yl)anilineに関する追加情報

Professional Introduction to Compound with CAS No. 2171922-89-5 and Product Name: 2-methyl-5-(5-methyl-1H-indazol-4-yl)aniline

The compound with CAS No. 2171922-89-5 and the product name 2-methyl-5-(5-methyl-1H-indazol-4-yl)aniline represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its intricate molecular structure, has garnered considerable attention due to its potential applications in drug development and medicinal chemistry. The molecular framework of 2-methyl-5-(5-methyl-1H-indazol-4-yl)aniline incorporates a combination of aromatic and heterocyclic rings, which are well-documented for their role in modulating biological pathways. The presence of a methyl group at the 2-position and a 5-methyl substituent on the indazole ring enhances its pharmacological profile, making it a promising candidate for further investigation.

In recent years, there has been a growing interest in indazole derivatives due to their diverse biological activities. The indazole core, with its fused benzene and pyrazole rings, is known for its involvement in various pharmacological mechanisms. Specifically, 2-methyl-5-(5-methyl-1H-indazol-4-yl)aniline has been studied for its potential role in inhibiting certain enzymes and receptors that are implicated in inflammatory and metabolic disorders. Preliminary studies have suggested that this compound exhibits notable activity against targets such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key enzymes in the inflammatory cascade.

The structural features of 2-methyl-5-(5-methyl-1H-indazol-4-yl)aniline contribute to its unique pharmacokinetic properties. The methyl groups at the 2-position and 5-position of the indazole ring not only enhance solubility but also influence metabolic stability. These characteristics are crucial for determining the compound's bioavailability and duration of action in vivo. Advanced computational methods, including molecular docking and dynamic simulations, have been employed to predict the binding affinity of this compound to various biological targets. These studies have provided valuable insights into its potential mechanisms of action.

One of the most compelling aspects of 2-methyl-5-(5-methyl-1H-indazol-4-yl)aniline is its potential application in addressing neurological disorders. The indazole moiety is known to interact with serotonin receptors, which play a critical role in mood regulation and cognitive function. Recent research has highlighted the importance of serotonin receptor modulation in conditions such as depression, anxiety, and neurodegenerative diseases. The structural analogs of 2-methyl-5-(5-methyl-1H-indazol-4-yl)aniline have shown promise in preclinical models, demonstrating efficacy comparable to existing therapeutic agents while exhibiting improved tolerability.

The synthesis of 2-methyl-5-(5-methyl-1H-indazol-4-yl)aniline involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, including palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations, have been employed to construct the complex indazole scaffold efficiently. The optimization of these synthetic routes has been a focus of recent research efforts aimed at improving yield and scalability for potential industrial applications.

Evaluation of the pharmacological properties of 2-methyl-5-(5-methyl-1H-indazol-4-y laniline) has been conducted using both in vitro and in vivo models. In vitro studies have demonstrated significant inhibitory effects on various enzymes relevant to inflammation and pain pathways. Additionally, animal models have provided evidence of therapeutic efficacy in conditions such as acute pain and chronic inflammation. These findings support further clinical development efforts aimed at exploring the compound's potential as a novel therapeutic agent.

The safety profile of 2-methyl -5-(5 -methyl -1 H -indazol -4 -yl ) aniline is another critical aspect that has been thoroughly investigated. Preliminary toxicology studies have indicated that the compound exhibits low toxicity at therapeutic doses, with minimal adverse effects observed in animal models. This favorable safety profile enhances its attractiveness for further development into a clinical candidate. Future studies will focus on long-term toxicity assessments and formulation development to ensure optimal delivery and efficacy.

The integration of cutting-edge technologies into the study of 2 -methyl -5 -( 5 -m ethyl -1 H -ind az ol -4 -y l ) an il ine has revolutionized our understanding of its pharmacological properties. High-throughput screening (HTS) techniques have enabled rapid identification of biologically active compounds within large libraries, while mass spectrometry (MS) has provided detailed structural information essential for drug design optimization . These advancements , coupled with artificial intelligence-driven drug discovery platforms , are accelerating the pace at which novel therapeutics like CAS No . 2171922 -89 - 5 are developed.

The future prospects for 2 -m ethyl - 5 -( 5 -m ethyl -1 H -ind az ol -4 -y l ) an il ine are promising , with ongoing research aimed at expanding its therapeutic applications . Exploration into its potential use as an anti-cancer agent is particularly noteworthy , given the indazole scaffold's known interactions with kinases and other cancer-related targets . Additionally , investigating its role in neuroprotection against oxidative stress could open new avenues for treating neurodegenerative disorders such as Alzheimer's disease .

In conclusion , CAS No . 2171922 -89 - 5 represents a significant advancement in pharmaceutical chemistry with its product name 2-m ethyl - 5 -( 5 m ethyl -1 H-ind az ol -4 y l ) an il ine . Its unique structural features , combined with promising preclinical data , position it as a strong candidate for further development into novel therapeutics targeting inflammation , neurological disorders , and potentially cancer . As research continues to uncover new applications for this compound , it holds great promise for improving patient outcomes across multiple disease states.

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